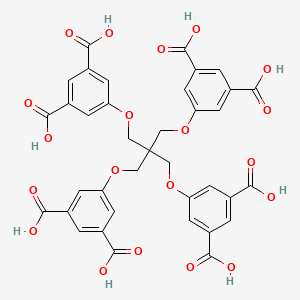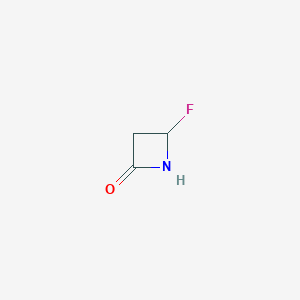
4-Fluoroazetidin-2-one
概要
説明
4-Fluoroazetidin-2-one is a four-membered heterocyclic compound containing a fluorine atom at the fourth position and a carbonyl group at the second position. This compound is part of the azetidinone family, which is known for its significant biological and chemical properties. The presence of the fluorine atom enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical syntheses and pharmaceutical applications .
準備方法
Synthetic Routes and Reaction Conditions: One of the efficient methods for preparing 4-Fluoroazetidin-2-one involves the electrochemical fluorination of 4-trimethylsilylazetidin-2-ones. This process uses anodic oxidation in the presence of triethylamine trihydrofluoride (Et3N·3HF) under mild conditions, resulting in high yields of this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the electrochemical fluorination method mentioned above can be scaled up for industrial applications due to its efficiency and mild reaction conditions .
化学反応の分析
Types of Reactions: 4-Fluoroazetidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Ring-Opening Reactions: The strained four-membered ring can be opened under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Ring-Opening Reactions: Conditions often involve the use of strong acids or bases to facilitate the ring-opening process.
Major Products Formed:
Substitution Reactions: Products typically include substituted azetidinones.
Ring-Opening Reactions: Products can vary widely depending on the reagents used but often include linear or branched compounds.
科学的研究の応用
4-Fluoroazetidin-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of various chemical products due to its reactivity and stability.
作用機序
The mechanism of action of 4-Fluoroazetidin-2-one involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit tubulin polymerization, leading to the disruption of microtubule dynamics and inducing apoptosis in cancer cells. This process involves the downregulation of anti-apoptotic proteins such as Bcl2 and survivin, and the upregulation of pro-apoptotic proteins like Bax .
類似化合物との比較
4-Fluoroazetidin-2-one can be compared with other azetidinones, such as:
- 3-Fluoroazetidin-2-one
- 4-Trifluoromethylazetidin-2-one
Uniqueness:
- This compound : The presence of the fluorine atom at the fourth position provides unique reactivity and stability, making it particularly useful in various chemical and pharmaceutical applications .
- 3-Fluoroazetidin-2-one : Similar in structure but with the fluorine atom at the third position, leading to different reactivity and applications .
- 4-Trifluoromethylazetidin-2-one : Contains a trifluoromethyl group, which significantly alters its chemical properties and potential applications .
特性
IUPAC Name |
4-fluoroazetidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4FNO/c4-2-1-3(6)5-2/h2H,1H2,(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGZYLNEARMOGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
89.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


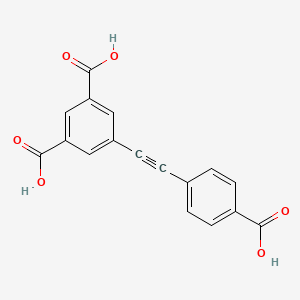
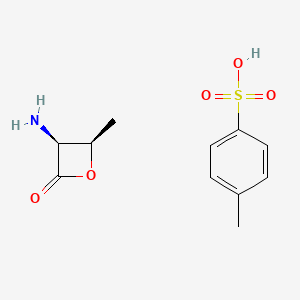

![6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B3321120.png)

![[2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazol-1-yl]-[4-(3-methylsulfonylpropyl)piperazin-1-yl]methanone](/img/structure/B3321146.png)
![3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B3321149.png)
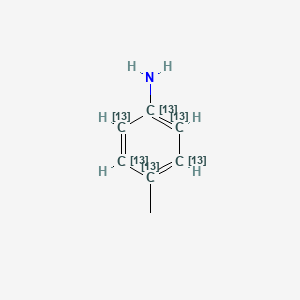
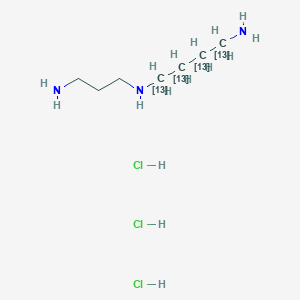

![5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one](/img/structure/B3321178.png)

